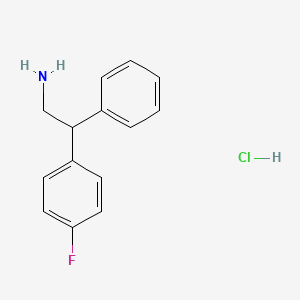

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride

Übersicht

Beschreibung

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride is a chemical compound that belongs to the class of phenylethylamines It is characterized by the presence of a fluorine atom on the para position of the phenyl ring and an ethylamine group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylacetonitrile.

Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

Reduction: The intermediate compound is then subjected to reduction using a reducing agent, such as lithium aluminum hydride, to yield the desired amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Fluorophenyl)-2-phenylethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethylamines with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Neuropharmacology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying related substances.

Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine and serotonin. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neuronal signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylethylamine: Lacks the fluorine atom on the phenyl ring, resulting in different pharmacological properties.

4-Fluoroamphetamine: Contains an additional methyl group on the ethylamine chain, leading to distinct effects on neurotransmitter systems.

2-(4-Chlorophenyl)-2-phenylethylamine: Substitutes the fluorine atom with a chlorine atom, altering its chemical reactivity and biological activity.

Uniqueness

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Biologische Aktivität

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride, commonly referred to as 4-Fluoro-β-phenethylamine (FPEA), is a compound of interest in medicinal chemistry due to its structural similarity to various psychoactive substances. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenethylamine backbone with a fluorine atom substituted at the para position of one of the phenyl rings. This modification can significantly influence its biological properties.

Pharmacological Effects

-

Monoamine Receptor Interactions :

- FPEA has been shown to interact with various monoamine receptors, particularly the trace amine-associated receptor 1 (TAAR1). Its activity at TAAR1 has been linked to potential antidepressant effects, as well as modulation of dopaminergic and serotonergic systems .

- Studies indicate that FPEA can act as an agonist or antagonist depending on the receptor subtype and concentration, suggesting a complex pharmacological profile .

- CNS Activity :

-

Antimicrobial Properties :

- Preliminary studies have indicated potential antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest that FPEA could inhibit the growth of both Gram-positive and Gram-negative bacteria, although further research is needed to clarify its efficacy and mechanism .

The mechanisms through which FPEA exerts its biological effects are multifaceted:

- Receptor Binding : FPEA binds to TAAR1, leading to downstream signaling cascades that affect neurotransmitter release and neuronal excitability .

- Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, thereby influencing levels of serotonin, norepinephrine, and dopamine within the synaptic cleft .

- Cellular Effects : FPEA's binding affinity for various receptors indicates potential modulation of intracellular pathways related to cell signaling and neuroplasticity .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Potential

A study investigated the effects of FPEA on depressive-like behaviors in rodent models. Results indicated that administration of FPEA resulted in significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect potentially mediated by increased dopaminergic activity .

Case Study: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial properties of FPEA against various bacterial strains. The results showed promising antibacterial activity, with MIC values ranging from 5 µM to 20 µM against tested strains such as Staphylococcus aureus and Escherichia coli.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMWRYOJMBHXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590015 | |

| Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79314-49-1 | |

| Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.